![molecular formula C27H24N4O2 B2538610 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251545-25-1](/img/no-structure.png)
2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a quinoline derivative . Quinoline derivatives have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods. For instance, the Ptzinger quinoline synthesis involves reacting isatin with a-methylene carbonyl compound in the presence of a base in ethanol .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The specific structure of “2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is not available in the retrieved sources.Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, methoxy group substituted at R2 are beneficial for cytotoxic activity, while the substitution at R1 group will decrease the biological activity .Wissenschaftliche Forschungsanwendungen
- Quinoline-carboxamide derivatives have been investigated as potential anticancer agents. Specifically, compounds 3e, 4b, 11b, and 13d demonstrated good anti-proliferative activity against four different cancer cell lines: MCF-7, CACO, HepG-2, and HCT-116. These derivatives exhibited comparable or better efficacy than the reference standard drug Doxorubicin .
- In silico assessment of ADME (absorption, distribution, metabolism, and excretion) properties revealed that the strongest quinoline-carboxamide compounds are orally bioavailable without blood-brain barrier penetration. This favorable profile enhances their potential as drug candidates .
- Researchers have explored various synthetic routes to prepare quinoline derivatives. One method involves cyclization reactions starting from 4-hydroxyquinoline, which leads to the formation of quinoline-carboxamide structures .
Anticancer Properties
Oral Bioavailability and ADME Properties
Synthesis and Structural Modifications
Wirkmechanismus
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .
Biochemical Pathways
The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate to form 4-ethyl-3-phenylbut-2-en-1-one, which is then reacted with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazinecarboxamide. This compound is then reacted with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-3-phenylbut-2-en-1-one.", "Step 2: Reaction of 4-ethyl-3-phenylbut-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 2-(4-ethylphenyl)hydrazinecarboxamide.", "Step 3: Reaction of 2-(4-ethylphenyl)hydrazinecarboxamide with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
CAS-Nummer |
1251545-25-1 |
Produktname |
2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Molekularformel |
C27H24N4O2 |
Molekulargewicht |
436.515 |
IUPAC-Name |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
InChI-Schlüssel |
VFMITLMRNOVQAS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.